molecular formula C13H24BNO2 B1391916 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine CAS No. 1627158-64-8

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Cat. No. B1391916
M. Wt: 237.15 g/mol
InChI Key: FWEAXLMLFSWZEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the sources I found .


Chemical Reactions Analysis

Information about the chemical reactions involving this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The molecular weight of the compound is 222.10 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine and similar compounds are primarily used as intermediates in chemical synthesis. For example, the synthesis and crystal structure of related boric acid ester intermediates have been studied, confirming their structures through various spectroscopic methods and X-ray diffraction. These compounds were synthesized via a three-step substitution reaction. Conformational and crystallographic analyses were conducted, and the structures were further validated through density functional theory (DFT) calculations (Huang et al., 2021).

Application in Material Science

These compounds are used in material science, particularly in the synthesis of electron transport materials. For instance, an efficient synthesis process was developed for an electron transport material and its key intermediate, using these compounds. This development opens doors for further applications in the synthesis of other materials in this field (Xiangdong et al., 2017).

Use in Fluorescence Probes and Sensors

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine derivatives have also found application in the development of fluorescence probes and sensors. For example, a series of boronate ester fluorescence probes were synthesized for the detection of hydrogen peroxide, showcasing the versatility of these compounds in sensor applications (Lampard et al., 2018).

Catalysis and Organic Reactions

These compounds are instrumental in catalysis and organic reactions. For instance, they have been used in palladium-catalyzed reactions, which are crucial in organic synthesis. The efficiency of these reactions in various chemical processes highlights the importance of these compounds in synthetic chemistry (Zhu et al., 2003).

Antifungal and Antibacterial Properties

Additionally, derivatives of these compounds have shown significant antifungal and antibacterial activities. This suggests potential applications in the development of new antimicrobial agents, expanding their use beyond purely chemical synthesis (Irving et al., 2003).

Safety And Hazards

This compound can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of water . If eye irritation persists, seek medical advice or attention .

properties

IUPAC Name

1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BNO2/c1-6-15-9-7-11(8-10-15)14-16-12(2,3)13(4,5)17-14/h7H,6,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEAXLMLFSWZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
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1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
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1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
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1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
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1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
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1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

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